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Compound of Interest

2-(4-Bromophenyl)-4-
Compound Name:
chloropyrimidine

CAS No.: 88627-14-9

Cat. No.: B1282383

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)-4-
chloropyrimidine, a heterocyclic building block with significant potential in medicinal chemistry
and materials science. While direct literature on this specific compound is limited, this
document synthesizes available data, draws logical inferences from structurally related
molecules, and provides expert insights into its synthesis, reactivity, and potential applications.

Core Compound Identity and Properties

Chemical Identity:
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Identifier Value

IUPAC Name 2-(4-bromophenyl)-4-chloropyrimidine
CAS Number 13157538-2[1]

Molecular Formula C10HeBrCINz[1]

Molecular Weight 269.53 g/mol

Canonical SMILES C1=CC(=CC=C1C2=NC=CC(=N2)CI)Br[1]
InChlKey KBRDFIXSEIZKQG-UHFFFAOYSA-N[1]

Predicted Physicochemical Properties:

Property Value Source
XlogP 3.5 PubChem
Monoisotopic Mass 267.94028 Da PubChem[1]

The structure of 2-(4-Bromophenyl)-4-chloropyrimidine, characterized by a pyrimidine core
substituted with a 4-bromophenyl group at the 2-position and a chlorine atom at the 4-position,
renders it a versatile intermediate for further chemical modifications.

Figure 1: Chemical structure of 2-(4-Bromophenyl)-4-chloropyrimidine.

Synthesis Strategies

While a specific, detailed synthesis protocol for 2-(4-Bromophenyl)-4-chloropyrimidine is not
readily available in the surveyed literature, its synthesis can be logically deduced from
established methods for preparing analogous 2-aryl-4-chloropyrimidines. A plausible and
efficient synthetic route would involve a two-step process: the condensation of a 3-diketone
equivalent with an amidine to form the pyrimidine ring, followed by chlorination.

A more direct and likely approach would be the reaction of 4-bromobenzamidine with a suitable
three-carbon synthon, followed by chlorination. A common method for the synthesis of 2-
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substituted pyrimidines involves the condensation of an amidine with a 1,3-dicarbonyl

compound or its equivalent.

Proposed Synthetic Workflow:

» Pyrimidine Ring Formation: The synthesis would likely commence with the condensation of

4-bromobenzamidine hydrochloride with a malonic ester derivative in the presence of a base

to form 2-(4-bromophenyl)pyrimidine-4,6-diol.

o Chlorination: The resulting diol would then be treated with a chlorinating agent, such as

phosphorus oxychloride (POCIs), to yield the corresponding dichlorinated intermediate, 2-(4-

bromophenyl)-4,6-dichloropyrimidine.

o Selective Dechlorination (Hypothetical): To obtain the target compound, a selective reduction

of the 6-chloro position would be necessary. This step presents a significant challenge in

regioselectivity.

An alternative and more direct synthesis of a 2-aryl-4-chloropyrimidine could involve the use of

a pre-functionalized pyrimidine precursor. For instance, starting with 2,4-dichloropyrimidine, a

Suzuki or Stille coupling reaction could introduce the 4-bromophenyl group at the 2-position.

However, controlling the regioselectivity of such a reaction can be challenging.
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Figure 2: A proposed synthetic workflow for 2-(4-Bromophenyl)-4-chloropyrimidine.

Chemical Reactivity and Mechanistic Insights
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The reactivity of 2-(4-Bromophenyl)-4-chloropyrimidine is dictated by the electronic
properties of the pyrimidine ring and its substituents. The pyrimidine ring is inherently electron-
deficient due to the presence of two nitrogen atoms, which makes it susceptible to nucleophilic
attack. The chlorine atom at the 4-position is a good leaving group, further activating this
position for nucleophilic aromatic substitution (SnAr) reactions. The bromine atom on the phenyl
ring provides a handle for transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SnAr)

The C4 position of the pyrimidine ring is expected to be the primary site for nucleophilic attack.
This is a general trend observed for 4-chloropyrimidines. The electron-withdrawing nature of
the pyrimidine nitrogens significantly lowers the energy of the Meisenheimer intermediate
formed upon nucleophilic addition at C4.

Causality behind Experimental Choices:

» Nucleophiles: A wide range of nucleophiles can be employed, including amines, alcohols,
and thiols. The choice of nucleophile will determine the nature of the substituent introduced
at the 4-position.

e Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can
solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

e Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine
(DIPEA), is often required to neutralize the HCI generated during the reaction.

Self-Validating System: The progress of the SnAr reaction can be easily monitored by
techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) by observing the disappearance of the starting material and the
appearance of the product. The identity of the product can be confirmed by spectroscopic
methods like NMR and mass spectrometry.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a prime site for various palladium-catalyzed cross-
coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions
are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
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Causality behind Experimental Choices:

o Catalyst System: The choice of palladium catalyst and ligand is crucial for the success of the
coupling reaction. For Suzuki couplings, catalysts like Pd(PPhs)s or PdClz(dppf) are
commonly used. The ligand plays a critical role in the oxidative addition and reductive
elimination steps of the catalytic cycle.

o Base: A base, such as K2COs, Cs2COs, or KsPOa4, is required to activate the boronic acid (in
the case of Suzuki coupling) and to neutralize the acid formed during the reaction.

e Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often
used for Suzuki couplings to ensure the solubility of both the organic and inorganic reagents.

at C4-Cl at C-Br

Nucleophilic Aromatic Substituticg/(/gnAr) \iuzuki Coupling
Nucleophile (Nu~) R-B(OH)2
Base, Solvent Pd Catalyst, Base, Solvent
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Figure 3: Key reaction pathways for 2-(4-Bromophenyl)-4-chloropyrimidine.

Potential Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous
approved drugs. The unigue substitution pattern of 2-(4-Bromophenyl)-4-chloropyrimidine
makes it an attractive starting material for the synthesis of novel bioactive molecules.
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» Kinase Inhibitors: The 2,4-disubstituted pyrimidine core is a common feature in many kinase
inhibitors. The 4-position can be functionalized with various amine-containing groups to
interact with the hinge region of the kinase, while the 2-phenyl group can be modified to
target the hydrophobic pocket.

o Other Therapeutic Areas: Pyrimidine derivatives have shown a wide range of biological
activities, including antiviral, antibacterial, and anticancer properties. The versatility of 2-(4-
Bromophenyl)-4-chloropyrimidine allows for the exploration of a large chemical space to
identify compounds with desired therapeutic effects.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-(4-Bromophenyl)-4-chloropyrimidine are not available in
the searched literature, we can predict the key spectroscopic features based on its structure
and data from analogous compounds.

IH NMR:

o Aromatic Protons (Phenyl Ring): Two doublets in the range of & 7.5-8.5 ppm, each
integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.

¢ Pyrimidine Protons: Two doublets in the range of & 7.0-8.8 ppm, each integrating to 1H,
corresponding to the protons at the 5- and 6-positions of the pyrimidine ring. The exact
chemical shifts and coupling constants would depend on the electronic environment.

13C NMR:

¢ Pyrimidine Carbons: Resonances for C2, C4, C5, and C6 of the pyrimidine ring would be
expected in the range of d 110-170 ppm. The carbon bearing the chlorine (C4) would likely
be in the downfield region.

e Phenyl Carbons: Signals for the six carbons of the bromophenyl ring would appear in the
aromatic region (6 120-140 ppm), with the carbon attached to the bromine atom showing a
characteristic chemical shift.

Mass Spectrometry (MS):
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e Molecular lon Peak: The mass spectrum would show a characteristic isotopic pattern for the
molecular ion [M]* due to the presence of bromine (7°Br and 8!Br in an approximate 1:1 ratio)
and chlorine (3°Cl and 3’Cl in an approximate 3:1 ratio).

e Fragmentation: Common fragmentation pathways would likely involve the loss of ClI, Br, and
potentially cleavage of the pyrimidine ring.

Infrared (IR) Spectroscopy:

e C-H stretching (aromatic): Around 3000-3100 cm~1

e C=N and C=C stretching (ring): In the region of 1400-1600 cm~1
e C-Cl stretching: Typically in the range of 600-800 cm~1

e C-Br stretching: Around 500-600 cm™1

Safety and Handling

As with any halogenated organic compound, 2-(4-Bromophenyl)-4-chloropyrimidine should
be handled with appropriate safety precautions in a well-ventilated fume hood. Personal
protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For
detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the
supplier.

Conclusion

2-(4-Bromophenyl)-4-chloropyrimidine is a valuable chemical intermediate with significant
potential in synthetic and medicinal chemistry. Its dual reactivity, allowing for nucleophilic
substitution at the pyrimidine core and cross-coupling reactions at the phenyl ring, provides a
versatile platform for the synthesis of a wide array of complex molecules. While specific
experimental data for this compound is sparse, this guide provides a solid foundation for
researchers to understand its properties and to design synthetic strategies for its utilization in
their research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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